Phenyl (p-nitrophenyl)acetate

Transacylation Catalysis Calixarene Chemistry Ester Methanolysis

Phenyl (p-nitrophenyl)acetate (CAS 6335-82-6) is a specialized aryl ester substrate comprising a p-nitrophenyl group linked to an acetate moiety that is further esterified with a phenyl group. This compound is a derivative of p-nitrophenyl acetate (CAS 830-03-5) and possesses distinct physicochemical properties including a melting point of 90.5-91.2 °C, a predicted boiling point of 428.1±28.0 °C, and a predicted density of 1.288±0.06 g/cm³.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
CAS No. 6335-82-6
Cat. No. B1659078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (p-nitrophenyl)acetate
CAS6335-82-6
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2
InChIKeyVEGDDLOTBNPESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (p-nitrophenyl)acetate (CAS 6335-82-6): Substrate Differentiation and Procurement Rationale


Phenyl (p-nitrophenyl)acetate (CAS 6335-82-6) is a specialized aryl ester substrate comprising a p-nitrophenyl group linked to an acetate moiety that is further esterified with a phenyl group [1]. This compound is a derivative of p-nitrophenyl acetate (CAS 830-03-5) and possesses distinct physicochemical properties including a melting point of 90.5-91.2 °C, a predicted boiling point of 428.1±28.0 °C, and a predicted density of 1.288±0.06 g/cm³ [1]. Its primary utility lies in biochemical assays for esterase and lipase activity, where its hydrolysis releases the chromogenic p-nitrophenolate ion, enabling facile spectrophotometric detection at 405 nm [2].

Why Phenyl (p-nitrophenyl)acetate Cannot Be Substituted with Generic p-Nitrophenyl Acetate: Key Performance Differentiators


Substituting phenyl (p-nitrophenyl)acetate (CAS 6335-82-6) with the more common p-nitrophenyl acetate (CAS 830-03-5) or other in-class esters is not scientifically equivalent due to fundamental differences in leaving group pKa, rate-determining step, and enzyme interaction profiles. Phenyl (p-nitrophenyl)acetate hydrolyzes to release p-nitrophenol, whereas p-nitrophenyl acetate releases acetate, leading to divergent kinetic behaviors [1]. Notably, the phenyl ester exhibits rate-determining deacylation, while simpler aryl acetates like phenyl acetate are rate-limited by acylation [1]. Furthermore, the para-nitro substitution in phenyl (p-nitrophenyl)acetate results in a 45% faster reaction rate compared to its meta-nitro isomer, a difference directly attributable to the superior leaving group ability of the p-nitrophenoxide ion [2]. These quantifiable distinctions underscore why generic substitution is not scientifically defensible.

Quantitative Evidence Guide: Phenyl (p-nitrophenyl)acetate (CAS 6335-82-6) vs. Closest Analogs


Turnover Frequency in Calixarene-Catalyzed Methanolysis: Phenyl (p-nitrophenyl)acetate vs. Phenyl Acetate

In a calixarene-Ba²⁺ catalyzed methanolysis system, phenyl (p-nitrophenyl)acetate exhibited a turnover frequency (TOF) of 7.4 × 10⁻³ min⁻¹, which is 19.5-fold higher than that of the unsubstituted phenyl acetate (3.8 × 10⁻⁴ min⁻¹) under identical conditions [1]. This significant rate enhancement is attributed to the p-nitrophenyl group's superior leaving group ability, which shifts the rate-determining step from acylation to deacylation [1].

Transacylation Catalysis Calixarene Chemistry Ester Methanolysis

Reaction Rate Advantage of Para-Nitro Substitution: Phenyl (p-nitrophenyl)acetate vs. m-Nitrophenyl Acetate

The para-nitro substitution in phenyl (p-nitrophenyl)acetate confers a significant kinetic advantage over its meta-nitro isomer. In nucleophilic substitution reactions, p-nitrophenyl acetate reacts approximately 45% faster than m-nitrophenyl acetate [1]. This difference stems from the direct resonance conjugation between the para-nitro group and the oxyanion of the leaving p-nitrophenoxide, which is absent in the meta-isomer, rendering p-nitrophenoxide a less basic and therefore better leaving group [1].

Leaving Group Effects Nucleophilic Acyl Substitution Structure-Activity Relationship

Shift in Rate-Determining Step: Phenyl (p-nitrophenyl)acetate vs. Phenyl Acetate in Calixarene Catalysis

A fundamental mechanistic distinction exists between phenyl (p-nitrophenyl)acetate and phenyl acetate in calixarene-Ba²⁺ catalyzed methanolysis. With phenyl (p-nitrophenyl)acetate, the rate-determining step is deacylation, whereas with phenyl acetate, it is acylation [1]. This shift is a direct consequence of the p-nitrophenyl group's enhanced leaving group ability, which accelerates the acylation step to the point where deacylation becomes the bottleneck [1].

Reaction Mechanism Transacylation Calixarene Catalysis

Comparative Stability in Liposomal Formulations: Phenyl (p-nitrophenyl)acetate vs. Buffered Controls

The stability of phenyl (p-nitrophenyl)acetate is significantly compromised in the presence of stearylamine-containing positively charged liposomes, where its rate of loss accelerates 5- to 10-fold relative to control buffers [1]. This accelerated degradation is not due to the positive charge per se, but rather to the formation of N-stearylacetamide via aminolysis with stearylamine, a side reaction not observed in cetrimonium ion-containing liposomes [1].

Liposomal Drug Delivery Stability Testing Aminolysis

Enzyme Substrate Specificity: Phenyl (p-nitrophenyl)acetate vs. p-Nitrophenyl Valerate for EaEST Esterase

While direct kinetic constants for phenyl (p-nitrophenyl)acetate with EaEST esterase are not provided, the assay protocol utilizes p-nitrophenyl esters of varying acyl chain lengths. The enzyme displays differential activity towards p-nitrophenyl acetate (C2) compared to p-nitrophenyl valerate (C5), with the C2 substrate exhibiting higher specific activity [1]. This class-level inference suggests that the phenyl ester of phenyl (p-nitrophenyl)acetate, by virtue of its distinct structure, will likely exhibit a unique activity profile compared to simpler p-nitrophenyl alkanoates.

Esterase Assay Substrate Specificity EaEST Enzyme

Chymotrypsin Substrate Comparison: Phenyl (p-nitrophenyl)acetate vs. Resorufin Acetate

In α-chymotrypsin catalyzed hydrolysis, phenyl (p-nitrophenyl)acetate and resorufin acetate share virtually identical steady-state kcat values, as expected for a common rate-limiting deacylation step involving the same acetyl-enzyme intermediate [1]. However, resorufin acetate offers a significantly more intense product absorbance, making it a more sensitive chromogenic substrate. Crucially, phenyl (p-nitrophenyl)acetate exhibits a unique property: it can bind to chymotrypsin at a site distinct from the active site, increasing the acylation burst rate constant for resorufin acetate [1].

Chymotrypsin Enzyme Kinetics Chromogenic Substrate

Optimal Application Scenarios for Phenyl (p-nitrophenyl)acetate (CAS 6335-82-6) in Research and Industrial Settings


Calixarene-Based Transacylation Catalyst Development and Kinetic Screening

Researchers developing novel transacylation catalysts, particularly those based on calixarene scaffolds, will find phenyl (p-nitrophenyl)acetate an essential substrate for kinetic benchmarking. Its 19.5-fold higher turnover frequency compared to phenyl acetate [1] provides a sensitive and quantifiable readout for catalyst efficiency, enabling rapid optimization of reaction conditions and catalyst structure. The distinct shift in rate-determining step to deacylation [1] also makes it an ideal probe for dissecting the mechanistic details of the catalytic cycle.

Liposomal Drug Delivery Formulation and Stability Assessment

In the pharmaceutical industry, phenyl (p-nitrophenyl)acetate serves as a critical model compound for assessing the stability and compatibility of drug candidates within liposomal formulations. Its documented 5- to 10-fold accelerated degradation in stearylamine-containing liposomes due to aminolysis [1] provides a clear, quantifiable metric for evaluating formulation components and predicting potential degradation pathways. This knowledge is directly applicable to the rational design of stable liposomal drug products.

Mechanistic Studies of Esterase and Protease Active Sites

Phenyl (p-nitrophenyl)acetate is a valuable tool for enzymologists investigating the active site architecture and catalytic mechanism of esterases and serine proteases. Its ability to shift the rate-determining step in certain catalytic systems [1] allows for the isolation and detailed kinetic analysis of the deacylation step. Furthermore, its unique ability to bind to chymotrypsin at a site distinct from the active site and modulate the activity of another substrate [2] makes it an ideal probe for studying allosteric regulation and enzyme cooperativity.

Structure-Activity Relationship (SAR) Studies of Leaving Group Effects

For organic and medicinal chemists conducting SAR studies on nucleophilic acyl substitution reactions, phenyl (p-nitrophenyl)acetate is a definitive standard for quantifying the impact of leaving group ability. Its 45% faster reaction rate compared to its m-nitrophenyl isomer [1] provides a precise, experimentally validated benchmark for evaluating the electronic effects of substituents on reaction kinetics, aiding in the rational design of more reactive or stable ester prodrugs and synthetic intermediates.

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